molecular formula C13H15BrO3 B1325853 Ethyl 5-(4-bromophenyl)-5-oxovalerate CAS No. 898792-67-1

Ethyl 5-(4-bromophenyl)-5-oxovalerate

Cat. No. B1325853
CAS RN: 898792-67-1
M. Wt: 299.16 g/mol
InChI Key: WZICQDGQRHVBLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-5-oxovalerate is an organic compound that belongs to the class of compounds known as oxovalerates. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Oxovalerates are compounds containing an oxygen atom and a valeric acid group, and are commonly used in the synthesis of pharmaceuticals and other organic compounds. This compound is of particular interest due to its wide range of applications, and its ability to be used in a variety of different laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(4-bromophenyl)-5-oxovalerate has been explored in various synthetic applications. Notably, its derivatives, such as 2-(2-Bromophenyl)ethyl groups, are used as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This demonstrates its utility in creating complex molecular structures, potentially applicable in pharmaceuticals and materials science (Allin et al., 2005).

Analytical Chemistry

In the realm of analytical chemistry, compounds related to this compound have been used for enantiomeric resolution studies. For example, the resolution of enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column highlights the significance of such compounds in understanding chirality, which is crucial for pharmaceuticals (Ali et al., 2016).

Crystallography

This compound derivatives have also been a subject of study in crystallography. The determination of crystal structures of related compounds, like ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides insights into molecular conformations and interactions. This is important for understanding the physical and chemical properties of materials (Kurbanova et al., 2009).

Organic Chemistry

The compound has been involved in studies related to the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, demonstrating its relevance in understanding organic reaction mechanisms and synthesis pathways (Cubbon & Hewlett, 1968).

properties

IUPAC Name

ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZICQDGQRHVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645507
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-67-1
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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